Quercetin 3,3',7-trissulfate(3-)
Description
Quercetin 3,3',7-trissulfate(3-) is a sulfated derivative of quercetin, a flavonol (3,3',4',5,7-pentahydroxyflavone) widely recognized for its antioxidant, anti-inflammatory, and anticancer properties . The sulfation at positions 3, 3', and 7 introduces three sulfate groups, significantly altering its physicochemical properties. Its molecular formula is C₁₅H₇O₁₆S₃, with an average mass of 539.385 Da . Sulfation enhances water solubility and bioavailability, addressing the inherent limitations of quercetin, such as poor solubility and rapid metabolism .
Properties
Molecular Formula |
C15H7O16S3-3 |
|---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[2-hydroxy-5-(5-hydroxy-4-oxo-3,7-disulfonatooxychromen-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C15H10O16S3/c16-8-2-1-6(3-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27)/p-3 |
InChI Key |
WWSKELVNYRIPTL-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Quercetin 3,3',7-trissulfate(3-) exhibits significant anticancer effects, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action : Research indicates that quercetin interacts directly with DNA, inducing apoptosis in various cancer cell lines. For instance, studies have shown that quercetin treatment leads to S phase arrest followed by apoptosis in leukemic and breast cancer cells .
- Case Study : In a study involving Ehrlich Ascites Carcinoma (EAC) in mice, treatment with quercetin resulted in a marked reduction in tumor volume compared to controls. The compound was administered at a dose of 1 mg/kg every third day, demonstrating its efficacy at relatively low concentrations .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| T47D (Breast Cancer) | 160 | Limited sensitivity |
| EAC (Mouse Model) | 1 | Significant tumor volume reduction |
Anti-inflammatory Effects
Quercetin and its derivatives are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as asthma and cardiovascular diseases.
- Mechanism of Action : Quercetin reduces the activation of inflammatory cells and mediators, thereby alleviating symptoms associated with asthma and other inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines .
- Case Study : In vitro studies demonstrated that quercetin significantly reduced the release of inflammatory markers from human neutrophils, indicating its potential as an anti-inflammatory agent .
Antiviral Activity
Quercetin has been noted for its antiviral properties against several viruses.
- Mechanism of Action : The compound exhibits activity against herpes simplex virus type 1 and respiratory syncytial virus by interfering with viral replication processes .
- Case Study : A study highlighted the effectiveness of quercetin in reducing viral load in infected cells, showcasing its potential as a therapeutic agent against viral infections.
Cardiovascular Health
Quercetin 3,3',7-trissulfate(3-) may contribute to cardiovascular health through its antioxidant properties.
- Mechanism of Action : By scavenging free radicals and reducing oxidative stress, quercetin can help prevent endothelial dysfunction and improve vascular health.
- Case Study : Clinical trials have indicated that quercetin supplementation can lead to improved blood pressure levels and endothelial function in individuals with hypertension .
Neuroprotective Effects
Emerging research suggests that quercetin may offer neuroprotective benefits.
- Mechanism of Action : Quercetin's ability to cross the blood-brain barrier allows it to exert protective effects against neuroinflammation and oxidative stress associated with neurodegenerative diseases.
- Case Study : Animal studies have shown that quercetin administration can reduce cognitive decline in models of Alzheimer's disease by decreasing amyloid-beta accumulation .
Comparison with Similar Compounds
Sulfated Quercetin Derivatives
Sulfation patterns critically influence bioactivity. Key derivatives include:
Key Findings :
- Sulfation at position 3 is common across derivatives, but additional sulfation (e.g., 3', 7) modulates solubility and target specificity .
- Quercetin 3,3',7-trissulfate(3-) and 3,3',4'-trisulfate share molecular weights but differ in sulfation sites, suggesting divergent biological interactions .
- In MCF-7 breast cancer cells, quercetin 3'-sulfate (Q3'S) showed 70% apoptosis induction at 100 μM, slightly lower than quercetin (Que) but higher than glucuronidated forms (Q3G) .
Non-Sulfated Flavonoids and Derivatives
Compared to structurally related flavonoids:
Key Findings :
- Hydroxylation vs. Sulfation : Myricetin’s additional hydroxyl groups enhance antioxidant activity but reduce bioavailability compared to sulfated quercetin derivatives .
- Methylation : Quercetin 3,3',4',7-tetramethylether (logP: 2.897) is more lipophilic than sulfated derivatives, favoring blood-brain barrier penetration but reducing water solubility .
Anticancer Activity
Preparation Methods
Enzyme Sources and Specificity
The biosynthesis of quercetin 3,3',7-trissulfate(3−) in plants such as Flaveria bidentis relies on position-specific sulfotransferases (SOTs). These enzymes catalyze the sequential transfer of sulfate groups from 3'-phosphoadenylyl sulfate (PAPS) to quercetin and its partially sulfated intermediates. The key enzyme, quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28), selectively sulfates the 7-hydroxyl group of quercetin 3,3'-bissulfate to yield the trissulfated product. Recombinant expression of flavonol sulfotransferases in Escherichia coli has enabled large-scale production, with studies confirming the substrate specificity of these enzymes for quercetin derivatives.
Reaction Mechanism and Optimization
The enzymatic reaction follows a bi-bi kinetic mechanism:
$$
\text{PAPS} + \text{Quercetin 3,3'-bissulfate} \xrightarrow{\text{EC 2.8.2.28}} \text{Quercetin 3,3',7-trissulfate} + \text{Adenosine 3',5'-bisphosphate}
$$
Optimization studies reveal that reaction efficiency depends on pH (optimal range: 7.5–8.5), temperature (30–37°C), and PAPS concentration. Time-course analyses demonstrate that prolonged incubation (>5 hours) risks hydrolysis of sulfated products, necessitating precise timing.
Chemoenzymatic Approaches
Arylsulfotransferase (AST)-Mediated Sulfation
Arylsulfotransferase from Desulfitobacterium hafniense has been employed to sulfate quercetin derivatives using p-nitrophenyl sulfate (p-NPS) as a sulfate donor. This method avoids the need for PAPS, reducing costs. Key steps include:
- Substrate Preparation : Quercetin 3,3'-bissulfate is synthesized via prior sulfation steps.
- Enzymatic Sulfation : AST transfers sulfate from p-NPS to the 7-position, achieving ~70% conversion efficiency under optimized conditions.
- Purification : Gel chromatography (Sephadex LH-20) isolates the trissulfate, with yields exceeding 100 mg per batch.
Alternative Sulfate Donors
Testing of donors like N-hydroxysuccinimide sulfate showed limited efficacy, with only 67% conversion, while N-phthalimide sulfate failed to produce detectable sulfates.
Challenges in Chemical Synthesis
Chemical synthesis of quercetin 3,3',7-trissulfate(3−) is hindered by:
- Selectivity Issues : Sequential sulfation requires protecting groups to prevent undesired reactions, increasing complexity.
- Instability : Sulfate esters hydrolyze under acidic conditions, complicating isolation.
- Low Yields : Early attempts using SO₃-triethylamine complexes yielded <16% pure product due to byproduct formation.
Analytical Characterization Techniques
Structural Elucidation
Purity Assessment
- HPLC : Reverse-phase C18 columns with UV detection (λ = 370 nm) resolve sulfated derivatives.
- Electrophoresis : Capillary electrophoresis verifies anionicity due to sulfate groups.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Enzymatic (SOTs) | 85–90 | ≥95 | Moderate | High |
| Chemoenzymatic (AST) | 70–75 | ≥90 | High | Moderate |
| Chemical Synthesis | <20 | <80 | Low | Low |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Quercetin 3,3',7-trissulfate(3-) in plant extracts?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. A parametric template should include chromatographic parameters (e.g., column type, mobile phase gradient, flow rate), while a sample preparation template should detail extraction solvents (e.g., methanol/water mixtures) and purification steps. Statistical validation (e.g., linearity, LOD/LOQ) ensures reproducibility . For natural sources, column chromatography and spectroscopic techniques (NMR, UV) are critical for isolating and identifying the compound from plants like Leea guineensis .
Q. How can the sulfation pattern of Quercetin 3,3',7-trissulfate(3-) be confirmed experimentally?
- Methodology : Sulfation sites (positions 3, 3', and 7) are confirmed via tandem MS (e.g., ESI-MS/MS fragmentation patterns) and nuclear magnetic resonance (NMR) spectroscopy. Compare fragmentation profiles with known standards (e.g., quercetin monosulfates or disulfates) . Sulfation at the 3' position distinguishes this compound from metabolites like quercetin-3-sulfate .
Q. What are the primary challenges in synthesizing Quercetin 3,3',7-trissulfate(3-)?
- Methodology : Selective sulfation at multiple hydroxyl groups requires protecting/deprotecting strategies to avoid over-sulfation. Enzymatic sulfation using sulfotransferases or chemical sulfation with sulfur trioxide complexes (e.g., pyridine-SO₃) under controlled pH and temperature conditions is critical. Purification via ion-exchange chromatography resolves sulfation isomers .
Advanced Research Questions
Q. How does the sulfation of quercetin influence its antitumor activity compared to non-sulfated analogs?
- Methodology : Compare IC₅₀ values and apoptosis induction across derivatives. For example, quercetin-3-sulfate (IC₅₀ = 23.1 μM in MCF-7 cells) shows stronger activity than trisulfated forms due to reduced steric hindrance in cellular uptake. Use flow cytometry to assess cell-cycle arrest (S-phase) and ROS-dependent apoptosis pathways. Structure-activity relationships (SAR) indicate that sulfation at 3' and 7 positions may reduce membrane permeability .
Q. What experimental models are suitable for studying the bioavailability of Quercetin 3,3',7-trissulfate(3-)?
- Methodology : In vitro Caco-2 cell monolayers simulate intestinal absorption. Measure transepithelial electrical resistance (TEER) and apparent permeability coefficients (Papp). Compare with glucuronidated or methylated metabolites. Pharmacokinetic studies in rodents (e.g., plasma concentration-time profiles) using LC-MS/MS quantify systemic exposure. Sulfated derivatives typically exhibit lower bioavailability than aglycones due to rapid renal excretion .
Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?
- Methodology : Conduct stability studies across pH 1–9 at 37°C, monitoring degradation via HPLC-UV. Use Arrhenius kinetics to predict shelf-life. Conflicting results may arise from differences in buffer composition (e.g., phosphate vs. citrate buffers). Statistical tools like ANOVA and principal component analysis (PCA) identify outliers in replicate experiments .
Key Considerations for Experimental Design
- Chromatographic Optimization : Adjust mobile phase polarity (e.g., acetonitrile/0.1% formic acid) to resolve sulfated quercetin isomers .
- Cell-Based Assays : Include ROS scavengers (e.g., N-acetylcysteine) to validate oxidative stress-mediated apoptosis .
- Synthesis Validation : Cross-validate sulfation sites using both enzymatic and chemical synthesis routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
